molecular formula C8H12BrN3 B13060139 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

Cat. No.: B13060139
M. Wt: 230.11 g/mol
InChI Key: UOFBNMHPGOUQSE-UHFFFAOYSA-N
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Description

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C₈H₁₂BrN₃ and a molecular weight of 230.11 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving 3-oxo-3-cyclopentyl propionitrile and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

4-bromo-2-cyclopentylpyrazol-3-amine

InChI

InChI=1S/C8H12BrN3/c9-7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4,10H2

InChI Key

UOFBNMHPGOUQSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Br)N

Origin of Product

United States

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